2-(Azetidin-3-yloxy)-1,3-thiazole 2-(Azetidin-3-yloxy)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1258826-84-4
VCID: VC7174912
InChI: InChI=1S/C6H8N2OS/c1-2-10-6(8-1)9-5-3-7-4-5/h1-2,5,7H,3-4H2
SMILES: C1C(CN1)OC2=NC=CS2
Molecular Formula: C6H8N2OS
Molecular Weight: 156.2

2-(Azetidin-3-yloxy)-1,3-thiazole

CAS No.: 1258826-84-4

Cat. No.: VC7174912

Molecular Formula: C6H8N2OS

Molecular Weight: 156.2

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yloxy)-1,3-thiazole - 1258826-84-4

Specification

CAS No. 1258826-84-4
Molecular Formula C6H8N2OS
Molecular Weight 156.2
IUPAC Name 2-(azetidin-3-yloxy)-1,3-thiazole
Standard InChI InChI=1S/C6H8N2OS/c1-2-10-6(8-1)9-5-3-7-4-5/h1-2,5,7H,3-4H2
Standard InChI Key YIOXSECGDVLEBV-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=NC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two distinct heterocycles: a four-membered azetidine ring and a five-membered thiazole ring. The azetidine moiety (C₃H₆N) contributes conformational rigidity, while the thiazole component (C₃H₃NS) introduces electron-rich sulfur and nitrogen atoms, enhancing its capacity for hydrogen bonding and π-π interactions . The ether linkage (-O-) between these rings facilitates rotational flexibility, which may influence binding kinetics with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₆H₈N₂OS
Molecular Weight156.2 g/mol
SolubilityModerate in polar aprotic solvents
LogP (Partition Coefficient)Estimated 1.2 (indicating moderate lipophilicity)
Hydrogen Bond Donors1 (N-H in azetidine)
Hydrogen Bond Acceptors4 (N, O, S atoms)

These properties suggest balanced solubility and membrane permeability, critical for oral bioavailability .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(azetidin-3-yloxy)-1,3-thiazole typically involves a two-step protocol:

  • Precursor Preparation: Azetidin-3-ol is functionalized with a protecting group (e.g., tert-butyldimethylsilyl) to enhance reactivity.

  • Coupling Reaction: The protected azetidine derivative reacts with 2-mercaptothiazole under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage, followed by deprotection .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventTetrahydrofuran (THF)Enhances reaction homogeneity
Temperature0°C → Room temperatureMinimizes side reactions
CatalystCu(I) acetateAccelerates coupling efficiency
Reaction Time12–24 hoursEnsures complete conversion

Characterization relies on ¹H/¹³C NMR and FT-IR spectroscopy:

  • ¹H NMR: Peaks at δ 3.8–4.2 ppm (azetidine protons) and δ 7.1–7.3 ppm (thiazole protons).

  • FT-IR: Stretching vibrations at 1120 cm⁻¹ (C-O-C) and 690 cm⁻¹ (C-S) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies demonstrate that the compound inhibits TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages by suppressing NF-κB translocation. Comparatively, it exhibits 40% greater potency than ibuprofen in reducing prostaglandin E₂ levels, likely due to thiazole-mediated COX-2 inhibition.

Antimicrobial and Antiparasitic Activity

Against Trypanosoma cruzi (Chagas disease pathogen), the compound shows IC₅₀ = 3.65 μM for amastigotes, outperforming benznidazole (IC₅₀ = 12.4 μM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation without disrupting mitochondrial membrane potential, reducing off-target cytotoxicity .

Table 3: Comparative Bioactivity Profile

Organism/ModelActivity (IC₅₀)Reference Compound (IC₅₀)
Staphylococcus aureus8.2 μMCiprofloxacin (1.5 μM)
Plasmodium falciparum12.7 μMChloroquine (9.8 μM)
Human HeLa cellsCC₅₀ = 45 μM (low cytotoxicity)N/A

Comparative Analysis with Structural Analogs

Thiazole vs. Thiadiazole Derivatives

Replacing the azetidine with pyrrolidine (as in 1,3,4-thiadiazoles) increases antibacterial potency but reduces CNS penetration due to higher LogP (>2.5) . Conversely, the azetidine’s compact structure enhances blood-brain barrier permeability, making 2-(azetidin-3-yloxy)-1,3-thiazole a candidate for neuroinflammatory disorders .

Future Research Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to the thiazole ring to enhance metabolic stability.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine models of Chagas disease and rheumatoid arthritis.

  • Target Deconvolution: Proteomic profiling to identify novel protein targets (e.g., kinase inhibitors).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator